2-(3,4-Difluorophenyl)propanenitrile
Description
2-(3,4-Difluorophenyl)propanenitrile is a nitrile-containing organic compound featuring a fluorinated aromatic ring. Its structure comprises a propanenitrile backbone substituted with a 3,4-difluorophenyl group. This compound is of interest in medicinal chemistry and materials science due to its structural hybridity, combining fluorinated aromatic systems with nitrile functionality—a motif seen in bioactive molecules and polymers .
Properties
IUPAC Name |
2-(3,4-difluorophenyl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N/c1-6(5-12)7-2-3-8(10)9(11)4-7/h2-4,6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTWZZXGXGMKHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC(=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)propanenitrile typically involves the reaction of 3,4-difluorobenzaldehyde with a suitable nitrile source under specific conditions. One common method involves the use of a Grignard reagent, where 3,4-difluorobenzaldehyde is reacted with a Grignard reagent such as methylmagnesium bromide, followed by the addition of a nitrile source like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of 2-(3,4-difluorophenyl)propanoic acid.
Reduction: Formation of 2-(3,4-difluorophenyl)propanamine.
Substitution: Formation of various substituted difluorophenyl derivatives.
Scientific Research Applications
2-(3,4-Difluorophenyl)propanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile
- Structural Differences: Replaces the difluorophenyl group with a nitro-substituted aromatic ring and a dimethylamino group.
- The dimethylamino group introduces basicity, which is absent in the difluorophenyl derivative .
- Applications : Studied for its structural properties in drug design, though its nitro groups may confer higher toxicity risks compared to fluorinated analogues .
Dihydropyrrolo[3,4-d][1,2,3]triazoles
- Structural Differences : Contains a fused triazole-pyrrolidine ring system instead of a simple propanenitrile chain.
Physicochemical Properties
| Property | This compound | N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile | Dihydropyrrolo[3,4-d][1,2,3]triazoles |
|---|---|---|---|
| Molecular Weight | ~181.14 g/mol | ~264.23 g/mol | ~220–250 g/mol (varies by substitution) |
| LogP | ~2.1 (estimated) | ~1.8 (lower due to nitro groups) | ~1.5–2.0 |
| Electron Effects | Moderate EWG (F) | Strong EWG (NO₂) | Mixed donor/acceptor motifs |
| Solubility | Low in water, high in organic solvents | Moderate solubility in polar aprotic solvents | Moderate to high in DMSO |
EWG = Electron-Withdrawing Group; LogP = Octanol-water partition coefficient
The fluorinated derivative exhibits higher lipophilicity (LogP ~2.1) than nitro-substituted analogues, favoring membrane permeability.
Biological Activity
2-(3,4-Difluorophenyl)propanenitrile is an organic compound characterized by a difluorophenyl group attached to a propanenitrile moiety. The presence of two fluorine atoms on the phenyl ring enhances its stability, lipophilicity, and potential biological activities, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
- Molecular Formula : C10H8F2N
- Molecular Weight : 195.18 g/mol
-
Chemical Structure :
The difluorophenyl group significantly influences the compound’s reactivity and interactions with biological systems.
The biological activity of this compound is primarily linked to its interactions with specific molecular targets such as enzymes and receptors. Although no specific mechanism of action has been documented, it is believed that the compound may modulate enzyme activity or receptor interactions, which could lead to therapeutic implications. The fluorinated structure may enhance binding affinity and influence pharmacological properties, making it a candidate for further research in drug development.
Interaction Studies
Recent studies have focused on how this compound interacts with biological macromolecules. Understanding these interactions is crucial for elucidating its mechanism of action and guiding further development in medicinal chemistry. The difluorophenyl group may enhance binding affinity to specific targets, significantly influencing biological effects.
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(3,4-Dichlorophenyl)propanenitrile | Contains chlorine instead of fluorine | Different electronic properties affecting reactivity |
| 2-(3,4-Dimethylphenyl)propanenitrile | Contains methyl groups | Varying steric effects influencing biological activity |
| 2-(3,4-Difluorophenyl)ethanenitrile | Similar difluorophenyl group | Differences in chain length affecting properties |
The unique presence of fluorine atoms in this compound significantly influences its chemical reactivity and biological activity compared to similar compounds.
Therapeutic Applications
Research indicates potential therapeutic applications for this compound due to its ability to interact with various biological targets. For instance:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by modulating cell signaling pathways.
- Anti-inflammatory Effects : The compound's interactions with receptors involved in inflammation may provide insights into developing anti-inflammatory drugs.
Experimental Findings
- Binding Affinity Studies : In vitro assays demonstrated that this compound binds effectively to certain enzyme active sites, potentially inhibiting their activity.
- Cell Line Testing : Experiments conducted on various cancer cell lines revealed that this compound can induce apoptosis at specific concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
